Butyl 4-(hept-1-YN-1-YL)benzoate
Description
Butyl 4-(hept-1-YN-1-YL)benzoate is an ester derivative of benzoic acid, characterized by a butyl ester group and a hept-1-yn-1-yl substituent at the para position of the benzene ring. Its molecular structure combines the aromatic stability of benzoic acid with the alkyne functionality, which introduces unique reactivity and physicochemical properties. The heptynyl group likely enhances hydrophobicity and may influence photochemical stability compared to simpler alkyl benzoates like butyl benzoate.
Properties
CAS No. |
827028-22-8 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
butyl 4-hept-1-ynylbenzoate |
InChI |
InChI=1S/C18H24O2/c1-3-5-7-8-9-10-16-11-13-17(14-12-16)18(19)20-15-6-4-2/h11-14H,3-8,15H2,1-2H3 |
InChI Key |
YHCLGYDRQAOMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves the esterification of 4-(hept-1-yn-1-yl)benzoic acid with butanol under acidic conditions. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, which proceeds via nucleophilic acyl substitution.
Procedure :
- Equimolar quantities of 4-(hept-1-yn-1-yl)benzoic acid and butanol are combined in a round-bottom flask.
- A catalytic amount of $$ \text{H}2\text{SO}4 $$ (5–10 mol%) is added, and the mixture is heated to 110–120°C under reflux for 6–8 hours.
- Reaction progress is monitored via thin-layer chromatography (TLC) using hexane-ethyl acetate (4:1) as the mobile phase.
- Post-reaction, the mixture is neutralized with aqueous $$ \text{NaHCO}_3 $$, and the organic layer is extracted with dichloromethane (DCM).
- The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate gradient).
Yield Optimization :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| $$ \text{H}2\text{SO}4 $$ | 110 | 8 | 78 |
| p-TsOH | 120 | 6 | 82 |
This method is cost-effective but requires careful control of reaction conditions to avoid dehydration of butanol or decomposition of the alkyne.
Palladium-Catalyzed Alkyne Coupling
An alternative approach involves introducing the hept-1-yn-1-yl group via Sonogashira coupling. This method is advantageous for constructing the alkyne moiety directly on the aromatic ring.
Procedure :
- 4-Bromobenzoic acid is esterified with butanol to form butyl 4-bromobenzoate.
- The bromide undergoes coupling with hept-1-yne using a palladium catalyst (e.g., $$ \text{Pd(OAc)}2 $$), a phosphine ligand (DPEphos), and tributylamine ($$ \text{Bu}3\text{N} $$) in dimethylformamide (DMF) at 160°C.
- The reaction mixture is stirred under nitrogen for 16 hours, followed by extraction with ethyl acetate and purification via flash chromatography.
Key Data :
This method offers regioselectivity and compatibility with sensitive functional groups, though it requires inert conditions and expensive catalysts.
Reaction Mechanisms and Kinetics
Esterification Mechanism
The acid-catalyzed reaction proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Butanol acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate, which subsequently loses water to yield the ester.
$$
\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
$$
Sonogashira Coupling Mechanism
The palladium-catalyzed coupling involves oxidative addition of the aryl bromide to Pd(0), forming a Pd(II) complex. Transmetalation with the copper-acetylide intermediate generates a Pd(II)-alkyne species, which undergoes reductive elimination to release the coupled product and regenerate Pd(0).
$$
\text{Ar-Br} + \text{HC≡C-R} \xrightarrow{\text{Pd, CuI}} \text{Ar-C≡C-R} + \text{HBr}
$$
Purification and Characterization
Workup Procedures
Analytical Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.95 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.45 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 4.35 (t, $$ J = 6.6 $$ Hz, 2H, OCH$$ _2 $$), 2.50 (t, $$ J = 7.0 $$ Hz, 2H, C≡C-CH$$ _2 $$), 1.65–1.25 (m, 10H, alkyl chain).
- IR (KBr) : $$ \nu{\text{C≡C}} $$ 2105 cm$$ ^{-1} $$, $$ \nu{\text{C=O}} $$ 1720 cm$$ ^{-1} $$.
Applications and Industrial Relevance
This compound is utilized in:
- Flavor Industry : Its volatility and stability make it suitable for fruit flavor formulations.
- Pharmaceuticals : As a building block for prodrugs targeting anti-inflammatory agents.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Butyl 4-(hept-1-YN-1-YL)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of Butyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hept-1-YN-1-YL substituent can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Comparative assessments with ethyl 4-(heptynyl)benzoate are needed to evaluate systemic toxicity.
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